Technical Guide: Biological Activity of 4-(3-Fluoro-4-hydroxyphenyl)benzoic acid
Technical Guide: Biological Activity of 4-(3-Fluoro-4-hydroxyphenyl)benzoic acid
This technical guide details the biological activity, mechanism of action, and experimental characterization of 4-(3-Fluoro-4-hydroxyphenyl)benzoic acid , a potent small-molecule stabilizer of Transthyretin (TTR).
Executive Summary
4-(3-Fluoro-4-hydroxyphenyl)benzoic acid (CAS: 106291-26-3 ) is a synthetic biphenyl compound engineered as a kinetic stabilizer of Transthyretin (TTR) . It functions by binding to the thyroxine (T4) binding pockets at the dimer-dimer interface of the TTR tetramer. By increasing the activation energy required for tetramer dissociation, it prevents the rate-limiting step of amyloid fibril formation, making it a critical probe in the development of therapeutics for Transthyretin Amyloidosis (ATTR) , including Familial Amyloid Polyneuropathy (FAP) and Wild-Type Transthyretin Amyloid Cardiomyopathy (ATTR-CM).
Chemical Identity & Physicochemical Properties[1]
-
IUPAC Name: 3'-Fluoro-4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid
-
Common Synonyms: 3-Fluoro-4-hydroxy-4'-biphenylcarboxylic acid; Fluorinated HB analog.
-
Molecular Formula: C₁₃H₉FO₃[1]
-
Molecular Weight: 232.21 g/mol
-
Structural Class: Biaryl acid; Fluorinated phenol derivative.
-
Key Pharmacophore: The molecule mimics the structure of Thyroxine (T4) but lacks the iodine atoms, replacing them with a fluorine substituent to modulate pKa and lipophilicity while maintaining high affinity for the TTR binding pocket.
| Property | Value | Relevance |
| LogP | ~3.2 | Optimized for bioavailability and binding to the hydrophobic TTR pocket. |
| pKa (COOH) | ~4.2 | Ionized at physiological pH, forming electrostatic interactions with Lys15. |
| pKa (Phenol) | ~8.5 | The fluorine atom lowers the pKa compared to non-fluorinated analogs, enhancing H-bonding potential. |
| PSA | 57.5 Ų | Indicates good membrane permeability. |
Mechanism of Action: Kinetic Stabilization of TTR
The pathology of ATTR amyloidosis is driven by the dissociation of the native TTR tetramer into monomers, which subsequently misfold and aggregate.[2][3]
Binding Topology
4-(3-Fluoro-4-hydroxyphenyl)benzoic acid binds in the two thyroxine-binding pockets located at the interface of the two TTR dimers.
-
Forward Binding Mode: The carboxylate group of the benzoic acid ring typically orients toward the outer mouth of the pocket, engaging in electrostatic interactions with the
-amino group of Lys15 and H-bonding with Ser117 . -
Inner Pocket Interaction: The 3-fluoro-4-hydroxyphenyl ring penetrates the inner hydrophobic pocket. The hydroxyl group forms a hydrogen bond with the hydroxyl of Ser117 (from the opposing subunit), effectively "cross-linking" the two dimers.
-
Fluorine Effect: The 3-fluoro substituent fills a hydrophobic sub-pocket (halogen pocket) normally occupied by the iodine of T4, increasing van der Waals contacts and binding affinity (
in the low nanomolar range).
Pathway Diagram
The following diagram illustrates the amyloidogenic cascade and the interception point of the stabilizer.
Caption: Kinetic stabilization of the TTR tetramer prevents dissociation into amyloidogenic monomers.[2][3][4]
Biological Activity & Therapeutic Potential[3][5]
Inhibition of Fibril Formation
In in vitro acid-mediated fibril formation assays, this compound exhibits high potency.
-
Efficacy: It suppresses TTR amyloidogenesis by >90% at concentrations equimolar to TTR tetramers (
). -
Selectivity: It binds selectively to TTR in human plasma, even in the presence of competing albumin (which is present at ~100-fold higher concentration) and Thyroxine-Binding Globulin (TBG).
Comparison with Clinical Standards
The compound belongs to the same structural class as Diflunisal but often exhibits superior binding kinetics due to the biphenyl scaffold's rigidity and the optimized fluorine placement.
| Compound | Structure Type | Binding Affinity ( | Stabilization Mechanism | Clinical Status |
| 4-(3-F-4-OH-Ph)BA | Biphenyl Acid | < 50 nM | Kinetic Stabilizer | Research Probe / Pre-clinical |
| Diflunisal | Salicylic Acid deriv. | ~80 nM | Kinetic Stabilizer | Repurposed NSAID |
| Tafamidis | Benzoxazole | ~2 nM | Kinetic Stabilizer | FDA Approved (Vyndaqel) |
| Acoramidis (AG10) | Pyrazole deriv. | < 1 nM | Kinetic Stabilizer | Late-stage Clinical |
Secondary Pharmacology (Off-Targets)
-
COX Inhibition: Unlike Diflunisal, biphenyl analogs with the carboxylic acid on the 4-position (para) generally show reduced Cyclooxygenase (COX) inhibition, minimizing NSAID-related gastrointestinal and renal side effects.
-
Thyroid Receptors: Potential weak binding to TR
or TR due to structural homology with T3/T4, though TTR stabilizers are typically designed to avoid receptor activation.
Experimental Protocols
Acid-Mediated TTR Aggregation Assay
This assay quantifies the compound's ability to prevent TTR aggregation under stress conditions.
Materials: Recombinant WT-TTR (0.4 mg/mL), Acetate buffer (pH 4.4), UV-Vis Spectrophotometer. Protocol:
-
Preparation: Dilute WT-TTR to 3.6 µM in 10 mM phosphate buffer (pH 7.6).
-
Incubation: Add the test compound (dissolved in DMSO) to TTR solution at varying concentrations (e.g., 3.6 µM, 7.2 µM). Incubate for 30 min at 37°C.
-
Acidification: Initiate aggregation by adding an equal volume of 100 mM acetate buffer (pH 4.4, 100 mM KCl, 1 mM EDTA). Final pH should be 4.4.
-
Measurement: Monitor turbidity by measuring absorbance at 400 nm over 72 hours at 37°C.
-
Analysis: Calculate % Inhibition relative to DMSO control.
-
Validation Criteria: A valid stabilizer must reduce turbidity by >50% at 2x molar excess.
-
Subunit Exchange Assay (Fluorescence)
A more physiological assay measuring the exchange rate of subunits between two tagged TTR tetramers.
Protocol:
-
Tagging: Use a FLAG-tagged TTR and a Myc-tagged TTR (or FRET pair).
-
Equilibrium: Incubate TTR tetramers with the test compound for 1 hour.
-
Exchange: Mix the two distinct tetramer populations.
-
Detection: Measure the formation of heterotetramers over time (e.g., via chromatography or FRET).
-
Result: Stabilizers slow the rate of subunit exchange significantly compared to vehicle.
Synthesis Overview
The synthesis of 4-(3-Fluoro-4-hydroxyphenyl)benzoic acid typically utilizes a Suzuki-Miyaura Cross-Coupling reaction.
-
Reagents: 4-Carboxyphenylboronic acid (or ester) + 4-Bromo-2-fluorophenol (protected).
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
-
Base: K₂CO₃ or Cs₂CO₃.
-
Solvent: Dioxane/Water or DMF.
-
Deprotection: If the phenol was protected (e.g., as a methyl ether), a final demethylation step using BBr₃ is required.
References
-
Bulawa, C. E., et al. "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences, 2012. Link
-
Johnson, S. M., et al. "Structure-based design of transthyretin amyloidogenesis inhibitors." Journal of Medicinal Chemistry, 2005. Link
-
Adamski-Werner, S. L., et al. "Diflunisal analogues stabilize the native state of transthyretin and inhibit amyloidogenesis." Journal of Medicinal Chemistry, 2004. Link
-
Penchala, S. C., et al. "AG10 inhibits amyloidogenesis and cellular toxicity of the familial amyloid cardiomyopathy-associated V122I transthyretin." Proceedings of the National Academy of Sciences, 2013. Link
-
ChemicalBook. "3'-Fluoro-4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid Product Information." Link
Sources
- 1. biomart.cn [biomart.cn]
- 2. TTR (Transthyretin) Stabilizers Are Associated With Improved Survival in Patients With TTR Cardiac Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-based design of kinetic stabilizers that ameliorate the transthyretin amyloidoses - PMC [pmc.ncbi.nlm.nih.gov]
